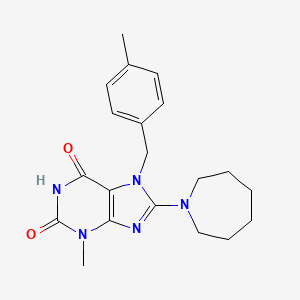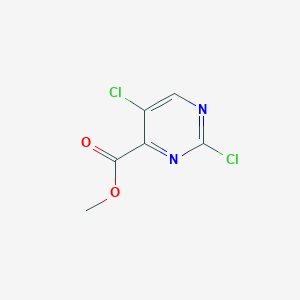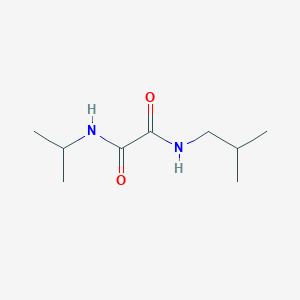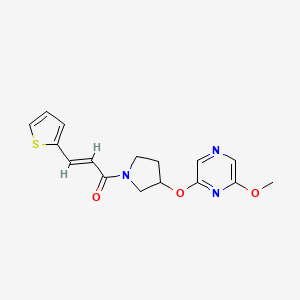
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of the indole-3-carboxamide family and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide is not fully understood. However, it has been shown to interact with certain receptors in the body such as the CB1 and CB2 receptors. These receptors are involved in various physiological processes such as pain sensation, inflammation, and immune function. N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide has also been shown to have an inhibitory effect on certain enzymes such as COX-2, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it has an inhibitory effect on the growth of certain cancer cells such as breast cancer and prostate cancer cells. It has also been shown to have an anti-inflammatory effect by inhibiting the production of certain cytokines and chemokines. In addition, it has been shown to have an analgesic effect by inhibiting pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide in laboratory experiments is its potential as a tool to study the function of certain receptors in the body. It has also been shown to have a high binding affinity for certain receptors, which can be useful in drug discovery. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. Another direction is to study its potential as a tool to study the function of certain receptors in the brain. Additionally, further studies are needed to fully understand its mechanism of action and its potential limitations in laboratory experiments.
Synthesemethoden
The synthesis of N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide involves the reaction of 1-cyclopropyl-1-methyl-1H-indole-3-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and inflammation. In neuroscience, it has been studied for its potential as a tool to study the function of certain receptors in the brain. In organic chemistry, it has been investigated for its potential as a building block for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-1-methylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-17-10-13(12-4-2-3-5-14(12)17)15(19)18(9-8-16)11-6-7-11/h2-5,10-11H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZZGZGMICRWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N(CC#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-1-methyl-1H-indole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593311.png)

![[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid](/img/structure/B2593314.png)

![2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2593317.png)
![N-[4-(dimethylamino)phenyl]-2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2593318.png)

![2-(2-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2593322.png)
![N-[4-[(4-hydroxyphenyl)-methylsulfamoyl]phenyl]acetamide](/img/structure/B2593328.png)
![methyl 3-[N-benzyl-1-(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2593329.png)



